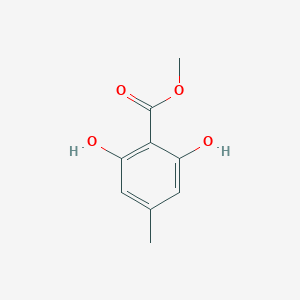

Methyl 2,6-dihydroxy-4-methylbenzoate

Beschreibung

The exact mass of the compound Methyl 2,6-dihydroxy-4-methylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37990. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,6-dihydroxy-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,6-dihydroxy-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2,6-dihydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJMQNGJNNAAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168569 | |

| Record name | Methyl 2,6-dihydroxy-p-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16846-10-9 | |

| Record name | Methyl 2,6-dihydroxy-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16846-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dihydroxy-p-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16846-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,6-dihydroxy-p-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dihydroxy-p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,6-dihydroxy-4-methylbenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 2,6-dihydroxy-4-methylbenzoate

Introduction

Methyl 2,6-dihydroxy-4-methylbenzoate (CAS No. 16846-10-9) is an aromatic ester with the molecular formula C₉H₁₀O₄.[1][2] Also known by synonyms such as Methyl 2,6-dihydroxy-p-toluate and Methyl γ-orsellinate, this compound is a methyl ester derivative of 2,6-dihydroxy-4-methylbenzoic acid.[1][3][4] Structurally, it belongs to the benzoate class, featuring a benzene ring substituted with two hydroxyl groups, a methyl group, and a methyl ester functional group.[4] This arrangement of functional groups imparts a unique combination of physical and chemical properties, making it a compound of interest in various fields. It typically presents as a white crystalline solid with a characteristic sweet, floral odor.[1][4] Its utility spans the fragrance, cosmetic, and food industries, and it has been noted for its antioxidant properties and potential as a UV filter.[1] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity, aimed at researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties

The physical characteristics of a compound are dictated by its molecular structure. The presence of two polar hydroxyl groups and a methyl ester group on a nonpolar benzene ring in Methyl 2,6-dihydroxy-4-methylbenzoate results in a molecule with balanced polarity. The hydroxyl groups are capable of forming intermolecular hydrogen bonds, which significantly influences properties like melting point and boiling point.[4]

| Property | Value | Source(s) |

| CAS Number | 16846-10-9 | [1][2][5] |

| Molecular Formula | C₉H₁₀O₄ | [1][2][5] |

| Molecular Weight | 182.17 g/mol | [1][2][6] |

| Appearance | White crystalline solid | [1][4] |

| Melting Point | 96-98 °C | [1][7][8] |

| Boiling Point | 277.7 °C (at 760 mmHg) | [1][3] |

| Density | 1.296 g/cm³ | [1][3] |

| Solubility | Soluble in chloroform (25 mg/mL), alcohol, and ether.[1][7][8] | [1][7][8] |

| Flash Point | 108.5 °C | [1][3] |

| Refractive Index | 1.578 | [1][3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of a chemical compound. The key functional groups of Methyl 2,6-dihydroxy-4-methylbenzoate provide distinct signatures in various spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through the NIST Chemistry WebBook.[2][5] The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (182.17). Key fragmentation patterns would likely involve the ester group, leading to the loss of a methoxy radical (•OCH₃, 31 mass units) to give an acylium ion at m/z 151, or the loss of methanol (CH₃OH, 32 mass units) following intramolecular rearrangement. Subsequent fragmentations could include the loss of carbon monoxide (CO, 28 mass units).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. For Methyl 2,6-dihydroxy-4-methylbenzoate, the following peaks are predicted:

-

Aromatic Protons: Two singlets (or a narrow doublet) in the aromatic region (typically δ 6.0-7.0 ppm). The symmetry of the substitution pattern (protons at C3 and C5) would make these chemically equivalent, resulting in a single signal.

-

Ester Methyl Protons (-COOCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

Ring Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.5 ppm.

-

Hydroxyl Protons (-OH): Two broad singlets, which may appear over a wide chemical shift range (δ 5.0-11.0 ppm) depending on solvent and concentration. Their signals can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Based on a published spectrum in CDCl₃, the approximate chemical shifts are as follows[9]:

-

Carbonyl Carbon (-C=O): A peak in the δ 165-175 ppm region.

-

Aromatic Carbons: Six distinct signals are expected. The carbons bearing the hydroxyl groups (C2, C6) would be significantly downfield (δ ~150-160 ppm). The carbons adjacent to the protons (C3, C5) would be upfield, while the carbons attached to the methyl (C4) and ester (C1) groups would have characteristic shifts.

-

Ester Methyl Carbon (-O-CH₃): A peak around δ 50-55 ppm.

-

Ring Methyl Carbon (-CH₃): A peak in the aliphatic region, typically δ 20-25 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded phenolic hydroxyl groups.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[11]

-

C=O Stretch (Ester): A very strong, sharp absorption band around 1680-1720 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands corresponding to the ester (C-O-C) and phenol (Ar-O) bonds, typically found in the 1000-1300 cm⁻¹ region.

Synthesis and Purification

The most direct and common method for synthesizing Methyl 2,6-dihydroxy-4-methylbenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2,6-dihydroxy-4-methylbenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which serves as both a reactant and the solvent, to drive the equilibrium towards the ester product.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methyl 2,6-dihydroxy-4-methylbenzoate [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. CAS 16846-10-9: Methyl 2,6-dihydroxy-4-methylbenzoate [cymitquimica.com]

- 5. Methyl 2,6-dihydroxy-4-methylbenzoate [webbook.nist.gov]

- 6. biosynth.com [biosynth.com]

- 7. METHYL 2,6-DIHYDROXY-4-METHYLBENZOATE CAS#: 16846-10-9 [m.chemicalbook.com]

- 8. Methyl 2,6-dihydroxy-4-methylbenzoate 98 16846-10-9 [sigmaaldrich.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2,6-dihydroxy-4-methylbenzoate

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the methodologies and analytical reasoning required for the complete structure elucidation of methyl 2,6-dihydroxy-4-methylbenzoate. This document emphasizes the integration of various spectroscopic techniques, underscoring the causality behind experimental choices to ensure a self-validating analytical workflow.

Introduction

Methyl 2,6-dihydroxy-4-methylbenzoate (MDMB), with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol , is a substituted aromatic ester.[1][2][3][4] The precise determination of its chemical structure is fundamental for understanding its physicochemical properties, reactivity, and potential applications in various scientific fields, including medicinal chemistry and materials science. This guide will walk through a systematic approach to confirm its molecular structure, employing a suite of modern analytical techniques.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Molecular Structure of Methyl 2,6-dihydroxy-4-methylbenzoate.

Synthesis of Methyl 2,6-dihydroxy-4-methylbenzoate

A reliable synthesis is the first step in obtaining a pure sample for analysis. The following protocol is adapted from the Fischer esterification of a similar benzoic acid derivative.[5]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dihydroxy-4-methylbenzoic acid (1.68 g, 10 mmol).

-

Reagent Addition: Add 30 mL of anhydrous methanol and slowly add concentrated sulfuric acid (0.5 mL) as a catalyst.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in 50 mL of ethyl acetate and washed with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural details based on its fragmentation pattern.

Data Presentation: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2][3][4] |

| Ionization Mode | Electron Ionization (EI) | [1] |

| Molecular Ion [M]⁺ | m/z 182 | [1] |

| Key Fragments | m/z 150, 122, 94 | [1] |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of methyl 2,6-dihydroxy-4-methylbenzoate shows a molecular ion peak [M]⁺ at m/z 182, which confirms the molecular weight of the compound.[1] The fragmentation pattern is characteristic of a methyl benzoate derivative.

-

Loss of Methanol (CH₃OH): A significant fragment is often observed at m/z 150, corresponding to the loss of a molecule of methanol from the molecular ion. This is a common fragmentation pathway for methyl esters of hydroxybenzoic acids.

-

Decarboxylation: Subsequent loss of carbon monoxide (CO) from the m/z 150 fragment can lead to a fragment at m/z 122.

-

Further Fragmentation: Additional fragmentation can lead to the formation of other characteristic ions, such as the fragment at m/z 94.

dot digraph "mass_spec_fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | O-H (phenolic) | Stretching |

| 3050-3000 | C-H (aromatic) | Stretching |

| 2960-2850 | C-H (methyl) | Stretching |

| 1720-1700 | C=O (ester) | Stretching |

| 1610, 1500, 1450 | C=C (aromatic) | Stretching |

| 1250-1000 | C-O (ester and phenol) | Stretching |

Interpretation of the IR Spectrum

The IR spectrum of methyl 2,6-dihydroxy-4-methylbenzoate is expected to show the following key features:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl groups.

-

The sharp peak around 1720-1700 cm⁻¹ is characteristic of the C=O stretching of the ester functional group.

-

Absorptions in the 1610-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

-

C-H stretching vibrations for the aromatic ring and the methyl groups are expected around 3050-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy

¹³C NMR provides information about the number of unique carbon atoms and their chemical environments.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~158 | C2, C6 (C-OH) |

| ~140 | C4 (C-CH₃) |

| ~110 | C1 (C-COOCH₃) |

| ~105 | C3, C5 (aromatic CH) |

| ~52 | O-CH₃ (ester) |

| ~21 | Ar-CH₃ |

Note: These are predicted values based on known substituent effects on benzene rings. A literature reference suggests experimental data can be found in P.E. Hansen, Acta Chem. Scand. B42, 423 (1988).[6]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule:

-

The ester carbonyl carbon will appear significantly downfield, around 170 ppm.

-

The two carbons attached to the hydroxyl groups (C2 and C6) are expected to be in the 150-160 ppm region.

-

The carbon attached to the methyl group (C4) and the carbon attached to the ester group (C1) will also be in the aromatic region but at different shifts due to the different electronic effects of the substituents.

-

The two equivalent aromatic methine carbons (C3 and C5) will appear as a single peak.

-

The methyl carbon of the ester group will be around 52 ppm, and the aromatic methyl carbon will be around 21 ppm.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 2H | OH |

| ~6.3 | Singlet | 2H | H3, H5 |

| ~3.9 | Singlet | 3H | O-CH₃ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of methyl 2,6-dihydroxy-4-methylbenzoate is predicted to be relatively simple due to the symmetry of the molecule:

-

Aromatic Protons: The two protons on the aromatic ring (H3 and H5) are chemically equivalent and are expected to appear as a single singlet in the aromatic region (around 6.3 ppm). The lack of coupling confirms their para relationship to each other and meta to the methyl group.

-

Ester Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically around 3.9 ppm.

-

Aromatic Methyl Protons: The three protons of the methyl group attached to the aromatic ring will also appear as a singlet, further upfield around 2.2 ppm.

-

Hydroxyl Protons: The two phenolic hydroxyl protons are expected to appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.

Integrated Structure Elucidation Workflow

The confirmation of the structure of methyl 2,6-dihydroxy-4-methylbenzoate is a process of integrating data from multiple analytical techniques.

dot digraph "elucidation_workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} Caption: Integrated workflow for structure elucidation.

Conclusion

The comprehensive analysis of methyl 2,6-dihydroxy-4-methylbenzoate through mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a self-validating system for its complete structure elucidation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous confirmation of the molecule's identity. This guide serves as a template for the systematic structural analysis of novel or known organic compounds, emphasizing the importance of a multi-technique approach and a deep understanding of the underlying principles of each analytical method.

References

-

SpectraBase. 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Methyl 2,6-dihydroxy-4-methylbenzoate. Wiley-VCH GmbH. [Link]

-

National Institute of Standards and Technology (NIST). Methyl 2,6-dihydroxy-4-methylbenzoate. NIST Chemistry WebBook. [Link]

-

PubChem. Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

PubChem. Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H₂O₂". [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

PrepChem. Step A: Preparation of Methyl 2,6-dihydroxybenzoate. [Link]

-

National Institute of Standards and Technology (NIST). Methyl 2,6-dihydroxy-4-methylbenzoate. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

National Institute of Standards and Technology (NIST). Methyl 2,4,6-trihydroxybenzoate. NIST Chemistry WebBook. [Link]

-

CABI Digital Library. Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. [Link]

-

Chegg. Solved NMR spectra of methyl benzoate and methyl. [Link]

-

SpectraBase. Methyl 2,4-dihydroxybenzoate. [Link]

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to Methyl 2,6-dihydroxy-4-methylbenzoate (CAS: 16846-10-9)

Introduction

Methyl 2,6-dihydroxy-4-methylbenzoate, registered under CAS number 16846-10-9, is an aromatic ester that has garnered interest within the scientific community.[1] This compound belongs to the benzoate class and is structurally characterized by a benzene ring substituted with two hydroxyl groups, a methyl group, and a methyl ester functional group.[2] Its molecular structure suggests potential for a range of applications, including roles as a chemical intermediate in pharmaceutical synthesis, an ingredient in cosmetics, and a fragrance agent.[1][2] The presence of phenolic hydroxyl groups is often associated with antioxidant properties, making this molecule a subject of interest for biological studies.[2][3] This guide provides a comprehensive technical overview of Methyl 2,6-dihydroxy-4-methylbenzoate, including its chemical and physical properties, spectral data, a detailed synthesis protocol, and an evaluation of its potential biological activities.

Chemical and Physical Properties

Methyl 2,6-dihydroxy-4-methylbenzoate is typically a white to off-white crystalline solid.[2] The interplay of its functional groups, particularly the hydroxyl groups capable of hydrogen bonding, influences its physical properties such as melting point and solubility.[2] It is soluble in organic solvents like chloroform.[1][4]

| Property | Value | Source(s) |

| CAS Number | 16846-10-9 | [1][2][4] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][3] |

| IUPAC Name | methyl 2,6-dihydroxy-4-methylbenzoate | [5] |

| Synonyms | Methyl 2,6-dihydroxy-p-toluate, Methyl γ-orsellinate, p-Orsellinic acid methyl ester | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 96-98 °C | [1][4] |

| Boiling Point | 277.7 °C at 760 mmHg | [1] |

| Density | 1.296 g/cm³ | [1] |

| Solubility | Soluble in chloroform (25 mg/mL) | [1][4] |

| InChI Key | RIJMQNGJNNAAQK-UHFFFAOYSA-N | [2][4] |

| SMILES | COC(=O)c1c(O)cc(C)cc1O | [4] |

Spectral Data

The structural elucidation of Methyl 2,6-dihydroxy-4-methylbenzoate is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook, providing critical information for its identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data has been reported, with chemical shifts observed in a CDCl₃ solvent.[4] While the full spectrum requires access to specialized databases, the reported data is crucial for confirming the carbon framework of the molecule.[4]

Infrared (IR) Spectroscopy

Synthesis Protocol: Esterification of 2,6-dihydroxy-4-methylbenzoic acid

The synthesis of Methyl 2,6-dihydroxy-4-methylbenzoate can be achieved via Fischer-Speier esterification of the corresponding carboxylic acid. The following protocol is adapted from a similar synthesis of a related compound.[6]

Causality Behind Experimental Choices

-

Acid Catalyst (H₂SO₄): The reaction is catalyzed by a strong acid to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Methanol as Reagent and Solvent: Using an excess of methanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, according to Le Chatelier's principle.

-

Reflux Conditions: Heating the reaction mixture to its boiling point under reflux increases the reaction rate without loss of volatile reagents or solvent.

-

Neutralization with NaHCO₃: The saturated sodium bicarbonate solution neutralizes the unreacted carboxylic acid and the sulfuric acid catalyst, allowing for the precipitation of the less water-soluble ester product.

-

Washing and Drying: Washing the solid product with water removes any remaining salts and water-soluble impurities. Drying under vacuum over a desiccant like phosphorus pentoxide ensures the removal of residual water.

Step-by-Step Methodology

-

To a solution of 2,6-dihydroxy-4-methylbenzoic acid in absolute methanol, carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and reduce the solvent volume under reduced pressure.

-

Carefully add the residue to a saturated sodium bicarbonate solution to neutralize the acids.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the purified Methyl 2,6-dihydroxy-4-methylbenzoate in a vacuum desiccator over a suitable drying agent.

Caption: Workflow for the synthesis of Methyl 2,6-dihydroxy-4-methylbenzoate.

Biological Activity and Applications

Antioxidant Properties

The phenolic hydroxyl groups in the structure of Methyl 2,6-dihydroxy-4-methylbenzoate suggest that it may possess antioxidant properties by acting as a free radical scavenger.[2][3] This is a common characteristic of phenolic compounds, which can donate a hydrogen atom to neutralize reactive oxygen species.

Protocol: DPPH Radical Scavenging Assay

This protocol provides a method to evaluate the antioxidant activity of Methyl 2,6-dihydroxy-4-methylbenzoate.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Create a series of dilutions of the stock solution to test a range of concentrations.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a 96-well microplate, add a small volume of each dilution of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

A control (DPPH solution without the test compound) and a blank (solvent only) should be included.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[7][8]

Caption: Workflow for the DPPH antioxidant activity assay.

Potential Anticancer Activity

Safety and Handling

Based on available safety data, Methyl 2,6-dihydroxy-4-methylbenzoate is classified as a warning-level hazard.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.[4]

Conclusion

Methyl 2,6-dihydroxy-4-methylbenzoate (CAS 16846-10-9) is a multifaceted organic compound with established chemical and physical properties. Its synthesis is achievable through standard organic chemistry techniques. The presence of phenolic hydroxyl groups in its structure points towards potential biological activities, particularly as an antioxidant, which can be quantitatively assessed using established protocols like the DPPH assay. While there are preliminary indications of other biological applications, such as in anticancer research, these areas require more rigorous scientific investigation to be fully substantiated. This guide serves as a foundational technical resource for researchers and professionals working with this compound.

References

-

LookChem. (n.d.). Cas 16846-10-9, METHYL 2,6-DIHYDROXY-4-METHYLBENZOATE. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Step A: Preparation of Methyl 2,6-dihydroxybenzoate. Retrieved from [Link]

-

ChemSrc. (n.d.). 16846-10-9, Methyl 2,6-dihydroxy-4-methylbenzoate Formula. Retrieved from [Link]

-

BOKU:ePub. (n.d.). Department für Chemie Abteilung für Chemie nachwachsender Rohstoffe. Retrieved from [Link]

-

Scribd. (n.d.). PE ATR-FTIR Biopharms Library. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Research (3810). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2024). Draft Evaluation Statement. Retrieved from [Link]

-

PubChem. (2017). Spectral Information. Retrieved from [Link]

-

Hans Reich NMR Collection. (2020). NMR Spectroscopy. Retrieved from [Link]

-

Dictionary of Natural Products. (n.d.). Retrieved from [Link]

Sources

- 1. Methyl 2,6-dihydroxy-4-methylbenzoate [webbook.nist.gov]

- 2. Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate | C16H14O7 | CID 24039290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 16846-10-9: Methyl 2,6-dihydroxy-4-methylbenzoate [cymitquimica.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Natural Sources of Methyl 2,6-dihydroxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dihydroxy-4-methylbenzoate, a monoaromatic polyketide, presents a molecule of significant interest for pharmaceutical research due to its potential biological activities. This technical guide provides a comprehensive exploration of its natural origins, focusing primarily on lichenized fungi, which are the principal producers of this class of compounds. The guide details the physicochemical properties, putative biosynthetic pathway, and known biological activities of this compound and its close structural analogs. Furthermore, it outlines detailed experimental protocols for the extraction, isolation, and characterization of methyl 2,6-dihydroxy-4-methylbenzoate from natural sources, providing a foundational framework for researchers aiming to investigate this promising natural product.

Introduction: The Chemical Landscape of Methyl 2,6-dihydroxy-4-methylbenzoate

Methyl 2,6-dihydroxy-4-methylbenzoate, also known as methyl p-orsellinate or methyl γ-orsellinate, is an organic compound belonging to the benzoate class.[1] Its structure, featuring a benzene ring with two hydroxyl groups, a methyl group, and a methyl ester functional group, suggests potential for a range of biological activities, including antioxidant and cytotoxic effects.[1][2] While its direct isolation from natural sources is not as extensively documented as some of its isomers, the established presence of its structural precursors and related compounds in various organisms, particularly lichens, strongly indicates its natural occurrence.

This guide serves as a technical resource for the scientific community, aiming to consolidate the current knowledge on the natural sourcing of Methyl 2,6-dihydroxy-4-methylbenzoate and to provide practical methodologies for its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2,6-dihydroxy-4-methylbenzoate is fundamental for its extraction, purification, and formulation.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀O₄ | [1][3] |

| Molecular Weight | 182.17 g/mol | [3] |

| CAS Number | 16846-10-9 | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 96-98 °C | [4] |

| Solubility | Soluble in organic solvents like chloroform. | [4] |

| IUPAC Name | methyl 2,6-dihydroxy-4-methylbenzoate | [3] |

| Synonyms | Methyl p-orsellinate, Methyl γ-orsellinate, 2,6-Dihydroxy-4-methylbenzoic acid methyl ester | [1] |

Natural Occurrence: A Focus on Lichenized Fungi

The primary natural sources of Methyl 2,6-dihydroxy-4-methylbenzoate and its derivatives are lichens, which are symbiotic organisms composed of a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont). Lichens are prolific producers of a diverse array of secondary metabolites, many of which are unique to these organisms.

While direct isolation of Methyl 2,6-dihydroxy-4-methylbenzoate is a subject of ongoing research, numerous studies have documented the presence of its close isomers and precursors in various lichen species, particularly within the genus Parmotrema.

-

Parmotrema tinctorum : This lichen has been a source for the isolation of the related compound methyl-2,4-dihydroxy-6-methylbenzoate, which has demonstrated potent apoptotic and anti-angiogenesis effects.

-

Parmotrema mesotropum : Research on this species has led to the isolation of methyl-2,4-dihydroxy-3,6-dimethylbenzoate.[5]

-

Parmotrema cristiferum : From this lichen, a series of monoaromatic compounds have been isolated, including 3,5-dihydroxy-4-methylbenzoic acid, a direct precursor to the target compound.[6]

-

Gyrophora esculenta : This edible lichen has been found to contain methyl 2,4-dihydroxy-6-methylbenzoate (orsellinic acid methyl ester).[7]

The consistent discovery of these structurally related compounds strongly suggests that Methyl 2,6-dihydroxy-4-methylbenzoate is also a constituent of these or other, yet to be investigated, lichen species.

Biosynthesis: The Polyketide Pathway

The biosynthesis of Methyl 2,6-dihydroxy-4-methylbenzoate in lichens is believed to follow the polyketide pathway, a major route for the synthesis of aromatic compounds in fungi.[8] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a large multifunctional enzyme known as polyketide synthase (PKS).

The proposed biosynthetic pathway for Methyl 2,6-dihydroxy-4-methylbenzoate can be conceptualized as follows:

Caption: Proposed biosynthetic pathway of Methyl 2,6-dihydroxy-4-methylbenzoate.

-

Polyketide Chain Formation : The biosynthesis is initiated by a polyketide synthase (PKS) enzyme that catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear polyketide chain.

-

Cyclization and Aromatization : The polyketide chain undergoes intramolecular cyclization and subsequent aromatization, a process also mediated by the PKS, to form the core aromatic ring structure of orsellinic acid.

-

Hydroxylation : A subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, introduces a second hydroxyl group onto the orsellinic acid backbone to yield 2,6-dihydroxy-4-methylbenzoic acid.

-

Methylation : The final step involves the esterification of the carboxylic acid group, a reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), to produce Methyl 2,6-dihydroxy-4-methylbenzoate.

Genomic studies on various lichen-forming fungi have identified numerous PKS gene clusters, some of which are predicted to be involved in the synthesis of orsellinic acid and its derivatives.[9]

Biological Activities: A Molecule of Pharmaceutical Promise

While research specifically on Methyl 2,6-dihydroxy-4-methylbenzoate is emerging, studies on its closely related isomers provide compelling evidence for its potential as a bioactive compound.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of methyl dihydroxybenzoate derivatives against various cancer cell lines.

-

A study on methyl-2,4-dihydroxy-6-methylbenzoate isolated from Parmotrema tinctorum demonstrated significant reduction in the viability of cancer cells with IC₅₀ values ranging between 1.2 and 12.8 µg/mL.

-

The structurally similar compound methyl dihydroxybenzoate exhibited modest activity against the HepG-2 cancer cell line with an IC₅₀ value of 25.66 µg/mL.[10]

-

Research indicates that Methyl 2,6-dihydroxy-4-methylbenzoate may inhibit the growth of cancer cells by binding to DNA and RNA, thereby preventing transcription and replication.[4] It has been tested against MDA-MB-231 and MCF7 breast cancer cell lines and was found to be non-toxic to healthy cells at concentrations up to 250 µM.[4]

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Methyl-2,4-dihydroxy-3,6-dimethylbenzoate derivative (1g) | DU145 (Prostate) | 20.07 | [5] |

| MCF-7 (Breast) | 20.94 | [5] | |

| U87MG (Glioblastoma) | 25.32 | [5] | |

| Monomethyl auristatin E (MMAE) - a potent cytotoxic agent for comparison | HepG2 (Liver) | Data presented graphically, specific value not stated | [11] |

| OVCAR3 (Ovarian) | Data presented graphically, specific value not stated | [11] |

Note: The table includes data for related compounds to illustrate the potential of this chemical class. Further studies are required to determine the specific IC₅₀ values for Methyl 2,6-dihydroxy-4-methylbenzoate.

Antimicrobial Activity

The antimicrobial properties of Methyl 2,6-dihydroxy-4-methylbenzoate are an area of active investigation. Related methyl dihydroxybenzoate compounds have shown antifungal and antibacterial activities.

-

Methyl 2,3-dihydroxybenzoate , isolated from Paenibacillus elgii, almost completely inhibited the growth of the plant pathogens Botrytis cinerea and Rhizoctonia solani at a concentration of 50 µg/mL.[12] The Minimum Inhibitory Concentrations (MICs) were determined to be 32 µg/mL for both fungi.[12]

-

Derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have demonstrated antifungal activity against Cladosporium sphaerospermum and weak antibacterial activity against Staphylococcus aureus and Escherichia coli.[2]

These findings suggest that Methyl 2,6-dihydroxy-4-methylbenzoate may also possess a spectrum of antimicrobial activities that warrant further investigation.

Experimental Protocols: A Guide to Isolation and Characterization

The following protocols provide a generalized framework for the extraction, isolation, and characterization of Methyl 2,6-dihydroxy-4-methylbenzoate from lichen material. These methods are based on established techniques for the purification of related natural products and should be optimized based on the specific lichen species and available laboratory equipment.

Extraction and Isolation Workflow

Caption: A generalized workflow for the extraction and isolation of Methyl 2,6-dihydroxy-4-methylbenzoate.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Collect fresh lichen thalli (e.g., from the Parmotrema genus).

-

Clean the lichen material to remove any debris, substrate, or contaminants.

-

Air-dry the cleaned lichen in a well-ventilated area, avoiding direct sunlight, until brittle.

-

Grind the dried lichen material into a fine powder using a mechanical grinder.

Step 2: Extraction

-

Macerate the powdered lichen material (e.g., 100 g) in a suitable organic solvent (e.g., 1 L of acetone or a 1:1 chloroform-methanol mixture) at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Step 3: Fractionation and Purification

-

Column Chromatography:

-

Subject the crude extract to column chromatography using silica gel (60-120 mesh) as the stationary phase.

-

Elute the column with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture, gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1).

-

Visualize the spots on the TLC plates under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Combine the fractions containing the compound of interest based on the TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For further purification, subject the enriched fractions to preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to Methyl 2,6-dihydroxy-4-methylbenzoate.

-

Step 4: Structural Characterization Confirm the identity and purity of the isolated compound using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.

Conclusion and Future Directions

Methyl 2,6-dihydroxy-4-methylbenzoate stands as a promising natural product with potential applications in drug discovery, particularly in the fields of oncology and antimicrobial research. While lichens have been identified as the most probable natural source, further phytochemical investigations are required to definitively isolate and quantify this compound from various species. The protocols outlined in this guide provide a robust starting point for researchers to embark on the extraction, purification, and biological evaluation of this intriguing molecule. Future research should focus on screening a wider range of lichen species, optimizing isolation techniques, and conducting comprehensive in vitro and in vivo studies to fully elucidate the therapeutic potential of Methyl 2,6-dihydroxy-4-methylbenzoate.

References

[1] CymitQuimica. CAS 16846-10-9: Methyl 2,6-dihydroxy-4-methylbenzoate. [13] Biosynth. Methyl 2,6-dihydroxy-4-methylbenzoate | 16846-10-9 | FM70896. [11] ResearchGate. Cytotoxic effects of MMAE on various tumor cell lines. ResearchGate. 3 Biosynthesis of lichen secondary metabolites through the... [9] Kim, J., et al. (2021). Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression. mBio, 12(4), e011 linking a gene cluster to atranorin. [6] Le, T. H., et al. (2022). Biological Activities of Lichen-Derived Monoaromatic Compounds. Molecules, 27(9), 2998. [14] Chemsrc. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4. [5] Mallavadhani, U. V., et al. (2019). Isolation, Chemical Modification, and Anticancer Activity of Major Metabolites of the Lichen Parmotrema mesotropum. Request PDF. [2] Elix, J. A., et al. (1998). Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives. PubMed. [15] Legaz, M. E., et al. (2004). Synthesis of methyl-3-orsellinate by organic synthesis or by altered biosynthetic pathways using lichen immobilisates. ResearchGate. Tang, H., et al. (2021). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. [12] Tran, T. H., et al. (2016). Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73. PubMed. [10] Hussain, S., et al. (2022). Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking. PubMed Central. [16] LookChem. Cas 16846-10-9,METHYL 2,6-DIHYDROXY-4-METHYLBENZOATE. [4] Biosynth. Methyl 2,6-dihydroxy-4-methylbenzoate is a compound that can be used to treat cancer. [7] Zhao, Z., et al. (2014). Physiological Activity of Chinese Lichen (Gyrophora esculenta) Component, Methyl 2,4-Dihydroxy-6-methylbenzoate and the Related Compounds. Asian Journal of Chemistry. [17] Szymański, J., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [18] Hussain, S., et al. (2022). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. ResearchGate. [19] Al-Qurain, A. A., et al. (2022). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. PubMed Central. [3] NIST. Methyl 2,6-dihydroxy-4-methylbenzoate.

Sources

- 1. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2,6-dihydroxy-4-methylbenzoate [webbook.nist.gov]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Linking Lichen Metabolites to Genes: Emerging Concepts and Lessons from Molecular Biology and Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 | Chemsrc [chemsrc.com]

- 15. researchgate.net [researchgate.net]

- 16. lookchem.com [lookchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Methyl 2,6-dihydroxy-4-methylbenzoate

Abstract

Methyl 2,6-dihydroxy-4-methylbenzoate, the methyl ester of p-orsellinic acid, is a naturally occurring phenolic compound found in a variety of organisms, including lichens, fungi, and plants.[1][2][3] Its core structure, orsellinic acid, is a classic polyketide that serves as a key precursor to a diverse array of secondary metabolites with significant biological activities. This guide provides a comprehensive overview of the biosynthetic pathway leading to Methyl 2,6-dihydroxy-4-methylbenzoate, intended for researchers, scientists, and professionals in drug development. We will delve into the enzymatic machinery responsible for the assembly of the orsellinate core, explore the subsequent esterification step, detail robust experimental methodologies for pathway elucidation, and present the information with the clarity and scientific rigor required for advanced research and development.

Introduction: The Orsellinate Core and Its Significance

The biosynthesis of Methyl 2,6-dihydroxy-4-methylbenzoate is a two-stage process centered around the formation of its precursor, orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). Orsellinic acid is one of the simplest archetypal polyketides and a foundational building block in fungal and plant secondary metabolism.[4] Its derivatives exhibit a wide range of biological activities, making the elucidation of its biosynthetic pathway a subject of intense research. The pathway is a prime example of polyketide synthesis, showcasing the iterative action of a large multifunctional enzyme, the Polyketide Synthase (PKS). Understanding this pathway not only provides insight into the production of Methyl 2,6-dihydroxy-4-methylbenzoate but also offers a blueprint for the biosynthesis of numerous other aromatic natural products.

The Polyketide Pathway: Synthesis of Orsellinic Acid

The formation of the orsellinic acid backbone is catalyzed by a Type I iterative Polyketide Synthase (PKS), specifically an Orsellinic Acid Synthase (OAS).[4][5][6] These non-reducing PKSs are found in both fungi, such as Aspergillus nidulans, and plants, like Rhododendron dauricum.[4][7] The synthesis proceeds through a well-defined series of condensation reactions.

Precursors and Enzymatic Machinery

The biosynthesis initiates with one molecule of a starter unit, Acetyl-CoA , and three molecules of an extender unit, Malonyl-CoA . The core enzyme, OAS, is a multi-domain protein that orchestrates the entire process on a single polypeptide chain. The typical domain architecture of a fungal non-reducing PKS includes:

-

Starter Unit Acyl-Transferase (SAT) : Selects and loads the Acetyl-CoA starter unit.

-

Ketosynthase (KS) : Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reactions.

-

Acyltransferase (AT) : Selects and loads the Malonyl-CoA extender units.

-

Product Template (PT) : Influences the cyclization and aromatization of the polyketide chain.

-

Acyl Carrier Protein (ACP) : Tethers the growing polyketide chain via a phosphopantetheine arm. Fungal PKSs often contain multiple ACP domains.[4]

-

Thioesterase/Cyclase (TE/CYC) : Catalyzes the final release and cyclization of the completed polyketide chain from the ACP domain.[4]

Mechanism of Orsellinic Acid Formation

The synthesis is an iterative process involving four key steps:

-

Initiation : The SAT domain loads an acetyl group from Acetyl-CoA onto the ACP domain.

-

Elongation (x3) : The AT domain loads a malonyl group from Malonyl-CoA onto the ACP domain. The KS domain then catalyzes the decarboxylative condensation between the growing polyketide chain (initially the acetyl group) and the malonyl group. This cycle repeats two more times, extending the chain to a linear tetraketide intermediate, which remains tethered to the ACP domain.

-

Cyclization & Aromatization : Once the full-length tetraketide is assembled, it is regioselectively folded within the catalytic pocket. The TE/CYC domain then mediates an intramolecular C-to-O cyclization (aldol condensation) to form the aromatic ring.

-

Product Release : The final step involves the hydrolytic release of the product, Orsellinic Acid , from the enzyme.

The overall stoichiometry for the synthesis of orsellinic acid is:

1 Acetyl-CoA + 3 Malonyl-CoA → Orsellinic Acid + 1 CoA + 3 CO₂ + 3 CoA

Caption: Biosynthesis of Orsellinic Acid by a Polyketide Synthase.

Final Step: Esterification to Methyl 2,6-dihydroxy-4-methylbenzoate

The conversion of orsellinic acid to its methyl ester represents the terminal step in the pathway. This reaction involves the methylation of the carboxylic acid group.

Putative Enzymatic Methylation

While specific O-methyltransferases that act on the hydroxyl groups of orsellinic acid are known (e.g., CalO1 and CalO6 in the calicheamicin pathway), the enzyme responsible for esterifying the carboxyl group of orsellinic acid has not been definitively characterized in most organisms.[6][8] However, based on analogous pathways for other natural product methyl esters, such as methyl benzoate in plants, this transformation is likely catalyzed by a S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase .[2][9]

These enzymes utilize SAM as the methyl donor to catalyze the formation of the methyl ester, releasing S-adenosyl-L-homocysteine (SAH) as a byproduct.

Orsellinic Acid + S-adenosyl-L-methionine (SAM) --[Putative Methyltransferase]--> Methyl 2,6-dihydroxy-4-methylbenzoate + S-adenosyl-L-homocysteine (SAH)

The identification and characterization of this putative methyltransferase remain a key area for future research in elucidating the complete biosynthetic pathway.

Caption: Putative final enzymatic step in the biosynthesis pathway.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a combination of genetic and biochemical approaches. The following protocols provide a framework for identifying and characterizing the enzymes involved.

Heterologous Expression of the Orsellinic Acid Synthase Gene

This is the cornerstone technique for confirming the function of a candidate PKS gene.

Objective: To produce and verify orsellinic acid from a candidate PKS gene in a host organism that does not natively produce it.

Methodology:

-

Gene Identification & Cloning:

-

Identify candidate PKS genes in the target organism's genome via bioinformatics analysis (e.g., BLAST search with known OAS sequences).

-

Amplify the full-length PKS gene from cDNA using PCR.

-

Clone the gene into a suitable expression vector for a heterologous host (e.g., Aspergillus niger or Saccharomyces cerevisiae).[5][6]

-

-

Host Transformation:

-

Transform the expression construct into the chosen host organism using established protocols (e.g., protoplast transformation for fungi, lithium acetate for yeast).

-

Select for successful transformants using an appropriate marker.

-

-

Cultivation and Extraction:

-

Culture the transformed host under conditions that induce gene expression.

-

After a suitable growth period, harvest the culture medium and/or mycelia.

-

Perform a solvent extraction (e.g., with ethyl acetate) to isolate small molecule secondary metabolites.

-

-

Metabolite Analysis:

-

Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

-

Compare the retention time and UV-Vis/mass spectrum of any new peaks in the transformant extract with an authentic standard of orsellinic acid.

-

-

Structural Confirmation:

-

For definitive proof, purify the compound of interest using preparative HPLC.

-

Elucidate its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Caption: Standard experimental workflow for PKS gene function validation.

Quantitative Data and Enzyme Characteristics

While detailed kinetic data for every OAS is organism-specific, some general quantitative insights can be summarized. The efficiency of these pathways is often evaluated by product titer in heterologous expression systems.

| Parameter | Typical Value/Characteristic | Source |

| Substrates | Acetyl-CoA, Malonyl-CoA | [7] |

| Primary Product | Orsellinic Acid | [5][6] |

| Enzyme Type | Type I Iterative Non-Reducing Polyketide Synthase | [4] |

| Host for Expression | Aspergillus niger, E. coli, Aspergillus oryzae | [5][6][10] |

| Analytical Methods | HPLC-MS, NMR | [5][6] |

Conclusion and Future Directions

The biosynthesis of Methyl 2,6-dihydroxy-4-methylbenzoate is fundamentally a polyketide pathway, initiated by a well-understood Orsellinic Acid Synthase. This enzyme represents a robust and evolutionarily conserved system for producing the core aromatic ring structure from simple metabolic precursors. While the subsequent esterification step to form the final methyl ester is logically catalyzed by a SAM-dependent methyltransferase, the specific enzyme responsible for this reaction remains to be conclusively identified and characterized in many producer organisms.

Future research should focus on:

-

Genome Mining: Identifying and characterizing the putative carboxyl methyltransferases from organisms known to produce Methyl 2,6-dihydroxy-4-methylbenzoate.

-

In Vitro Reconstitution: Expressing and purifying both the OAS and the candidate methyltransferase to reconstitute the entire pathway in vitro, allowing for detailed kinetic analysis.

-

Metabolic Engineering: Leveraging the known pathway genes to engineer microbial hosts for the high-titer production of orsellinic acid and its derivatives for applications in drug discovery and development.

By combining these approaches, a complete and validated understanding of this biosynthetic pathway can be achieved, paving the way for its exploitation in synthetic biology.

References

-

Braesel, J., Götze, S., Shah, F., & Hoffmeister, D. (2017). Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete. Fungal Genetics and Biology, 98, 12-19. [Link]

-

Kato, T., Tsutsumi, T., Sato, M., & Kitanaka, S. (2017). A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum. Frontiers in Plant Science, 8, 1841. [Link]

-

Braesel, J., Götze, S., Shah, F., & Hoffmeister, D. (2016). Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete. Fungal Genetics and Biology, 98, 12-19. [Link]

-

Thibodeaux, C. J., Melançon, C. E., & Liu, H. W. (2012). Characterization of the calicheamicin orsellinate C2-O-methyltransferase CalO6. Journal of the American Chemical Society, 134(4), 2326–2329. [Link]

-

LookChem. (n.d.). METHYL 2,6-DIHYDROXY-4-METHYLBENZOATE. Retrieved from [Link]

-

Feng, Y., et al. (2015). Fungal biosynthesis of the bibenzoquinone oosporein to evade insect immunity. Proceedings of the National Academy of Sciences, 112(36), 11365–11370. [Link]

-

Ahuja, M., et al. (2012). Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans. Journal of Natural Products, 75(5), 937–941. [Link]

-

Cook, D., et al. (2009). Structural characterization of CalO1: a putative orsellinic acid methyltransferase in the calicheamicin-biosynthetic pathway. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 1018–1023. [Link]

-

The Good Scents Company. (n.d.). methyl 2,6-dihydroxy-4-methyl benzoate. Retrieved from [Link]

-

Hoffmeister, D., & Keller, N. P. (2007). Natural products of filamentous fungi: enzymes, genes, and their regulation. Natural product reports, 24(1), 149-166. [Link]

-

Dudareva, N., et al. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell, 12(6), 949–961. [Link]

-

Yue, Y., et al. (2021). Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium. Frontiers in Plant Science, 12, 646450. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85612, Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link].

-

NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium [frontiersin.org]

- 3. Methyl 2,6-dihydroxy-4-methylbenzoate (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. Structural characterization of CalO1: a putative orsellinic acid methyltransferase in the calicheamicin-biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the calicheamicin orsellinate C2-O-methyltransferase CalO6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to the Structural Elucidation of Methyl 2,6-dihydroxy-4-methylbenzoate

Introduction

Methyl 2,6-dihydroxy-4-methylbenzoate (CAS No: 16846-10-9), a substituted derivative of benzoic acid, is a compound of interest in synthetic and natural product chemistry.[1][2] Its precise structural characterization is fundamental to understanding its reactivity, potential biological activity, and utility as a chemical intermediate. Spectroscopic analysis provides the definitive, non-destructive means to confirm the molecular structure, offering granular insights into the electronic and vibrational states of its constituent atoms and functional groups.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 2,6-dihydroxy-4-methylbenzoate. The interpretation herein is grounded in established spectroscopic principles, serving as a robust reference for researchers engaged in quality control, structural verification, and the development of related molecular entities. We will explore not just the data itself, but the causal chemical principles that give rise to the observed spectral features.

Molecular Identity

-

Chemical Formula: C₉H₁₀O₄[3]

-

Molecular Weight: 182.17 g/mol [1]

-

Synonyms: Methyl γ-orsellinate, Methyl 2,6-dihydroxy-p-toluate[4][5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides a detailed map of the chemical environment of each atom within a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity of neighboring protons (spin-spin splitting). Based on the structure of methyl 2,6-dihydroxy-4-methylbenzoate, a predictable spectrum emerges.

Molecular Structure and Proton Environments:

Caption: Structure of Methyl 2,6-dihydroxy-4-methylbenzoate with proton labels.

Predicted ¹H NMR Spectral Data:

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| (a) | 5.0 - 11.0 | Singlet (broad) | 2H | Ar-OH |

| (b) | ~6.2 | Singlet | 2H | Ar-H (H-3, H-5) |

| (c) | ~3.9 | Singlet | 3H | -CO₂CH₃ |

| (d) | ~2.2 | Singlet | 3H | Ar-CH₃ |

Interpretation:

-

Hydroxyl Protons (a): The two hydroxyl protons are chemically equivalent due to symmetry. Their signal is expected to be a broad singlet, as their chemical shift is highly sensitive to solvent, concentration, and temperature, and they undergo rapid chemical exchange. The significant downfield shift is due to the deshielding effect of the electronegative oxygen atom.

-

Aromatic Protons (b): Due to the symmetrical substitution pattern on the benzene ring, the two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent. They have no adjacent protons to couple with, resulting in a sharp singlet integrating to 2H. Their relatively upfield shift (compared to benzene at 7.34 ppm) is a direct consequence of the strong electron-donating effects of the two hydroxyl groups.

-

Ester Methyl Protons (c): The three protons of the ester's methyl group are equivalent and appear as a sharp singlet. They are deshielded by the adjacent oxygen and carbonyl group, placing their signal around 3.9 ppm.

-

Aromatic Methyl Protons (d): The protons of the methyl group attached to the aromatic ring are equivalent and resonate as a singlet. This signal appears in the typical benzylic proton region.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|---|

| 1 | ~105 | C-1 |

| 2, 6 | ~160 | C -OH |

| 3, 5 | ~108 | C -H |

| 4 | ~140 | C -CH₃ |

| 7 | ~170 | C =O (Ester) |

| 8 | ~52 | -OC H₃ (Ester) |

| 9 | ~20 | -C H₃ (Aromatic) |

Interpretation:

-

Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon, appearing furthest downfield (~170 ppm).

-

Phenolic Carbons (C2, C6): The two carbons directly bonded to the hydroxyl groups are equivalent and highly deshielded due to the electronegativity of oxygen, appearing around 160 ppm.

-

Substituted Aromatic Carbons (C1, C4): The carbon bearing the methyl group (C4) and the carbon bearing the ester group (C1) are distinct quaternary carbons. C4 is shifted downfield due to substitution, while C1 is found at a more upfield position.

-

Aromatic C-H Carbons (C3, C5): The two equivalent methine carbons of the aromatic ring appear in the typical aromatic region but are shifted upfield due to the strong electron-donating resonance effect of the para- and ortho-hydroxyl groups.

-

Methyl Carbons (C8, C9): The ester methyl carbon (C8) is deshielded by the attached oxygen, while the aromatic methyl carbon (C9) appears at the most upfield position, typical for alkyl carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an exceptionally powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~2960 | Medium | C-H Stretch | Aliphatic (CH₃) |

| ~1660 | Strong | C=O Stretch | Ester Carbonyl |

| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester & Phenol |

Interpretation:

-

O-H Stretching: A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region. This broadening is a hallmark of hydrogen bonding between the phenolic hydroxyl groups.

-

C=O Stretching: A strong, sharp peak around 1660 cm⁻¹ is characteristic of the ester carbonyl group. The frequency may be slightly lower than a typical ester (~1735 cm⁻¹) due to intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O double bond. This is a key self-validating feature of the spectrum.

-

C=C and C-O Stretching: Absorptions for the aromatic C=C bonds and the C-O bonds of the ester and phenol groups will be present in the fingerprint region (below 1600 cm⁻¹), confirming the core structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.

Mass Spectral Data (Electron Ionization):

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 182 | ~50 | [M]⁺ (Molecular Ion) |

| 151 | ~40 | [M - OCH₃]⁺ |

| 150 | ~100 | [M - CH₃OH]⁺ |

| 122 | ~55 | [M - COOCH₃]⁺ followed by H rearrangement |

Data derived from NIST Standard Reference Database.[3]

Interpretation and Fragmentation Pathway: The mass spectrum provides unequivocal confirmation of the molecular weight. The base peak (most intense) at m/z 150 arises from a characteristic loss of methanol (CH₃OH) from the molecular ion, a common fragmentation for ortho-hydroxy methyl esters. The loss of a methoxy radical (-•OCH₃) results in the peak at m/z 151.

Proposed EI-MS Fragmentation Pathway:

Caption: Proposed fragmentation pathway for Methyl 2,6-dihydroxy-4-methylbenzoate in EI-MS.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.

Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

1. NMR Sample Preparation (CDCl₃ Solvent):

-

Weigh 5-10 mg of dry methyl 2,6-dihydroxy-4-methylbenzoate directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Place the tube in the NMR spectrometer for analysis. Note: For enhanced solubility or to better observe exchangeable -OH protons, DMSO-d₆ can be a superior solvent choice.

2. FT-IR Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean by wiping with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (1-2 mg) of the solid sample directly onto the center of the crystal.

-

Lower the press arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the spectrum. Clean the crystal thoroughly after analysis.

3. MS Sample Preparation (Direct Infusion EI-MS):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Introduce the sample into the ion source via a direct insertion probe or GC inlet.

-

Set the ionization energy to a standard value of 70 eV to induce reproducible fragmentation.

-

Acquire the mass spectrum across a suitable m/z range (e.g., 40-400 amu).

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and self-consistent confirmation of the structure of methyl 2,6-dihydroxy-4-methylbenzoate. ¹H and ¹³C NMR define the carbon-hydrogen framework and its symmetry. IR spectroscopy confirms the presence of key hydroxyl, ester carbonyl, and aromatic functional groups, with frequency shifts that validate intramolecular interactions. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach represents the gold standard for structural elucidation in the chemical sciences.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]3]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76658, Methyl Orsellinate. Retrieved from [Link]. [Note: This is an isomer, used for general reference.][6]

-

SpectraBase. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. John Wiley & Sons, Inc. Retrieved from [Link]]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]. [Used for general IR interpretation principles.][7]

-

National Institute of Standards and Technology (NIST). (n.d.). General information for Methyl 2,6-dihydroxy-4-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]4]

Sources

- 1. Methyl 2,6-dihydroxy-4-methylbenzoate 98 16846-10-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 2,6-dihydroxy-4-methylbenzoate [webbook.nist.gov]

- 4. Methyl 2,6-dihydroxy-4-methylbenzoate [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. Methyl Orsellinate | C9H10O4 | CID 76658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Characteristics of Methyl 2,6-dihydroxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction